3-(5-Methylfuran-2-yl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)pyrrolidine |
InChI |
InChI=1S/C9H13NO/c1-7-2-3-9(11-7)8-4-5-10-6-8/h2-3,8,10H,4-6H2,1H3 |
InChI Key |
OBDQWBAYTMQFLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2CCNC2 |
Origin of Product |
United States |
Foundational Importance of Pyrrolidine Scaffolds in Organic and Medicinal Chemistry Research
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous and highly valued scaffold in the realm of organic and medicinal chemistry. researchgate.netnih.gov Its prevalence is underscored by its presence in numerous natural products and a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The significance of the pyrrolidine scaffold can be attributed to several key features that make it an attractive component in the design of biologically active molecules.
The presence of sp³-hybridized carbon atoms and chiral centers within the pyrrolidine scaffold introduces a level of molecular complexity that is often correlated with clinical success in drug development. nih.gov The stereogenicity of the carbon atoms allows for the synthesis of various stereoisomers, each of which can exhibit distinct biological profiles due to different binding modes with enantioselective proteins. researchgate.netnih.gov This stereochemical diversity provides medicinal chemists with a powerful tool to fine-tune the pharmacological properties of a drug candidate.
Furthermore, pyrrolidine and its derivatives are not only integral components of pharmaceuticals but also serve as versatile intermediates in organic synthesis. They are widely employed as chiral auxiliaries, ligands for transition metals, and organocatalysts, highlighting their broad utility in the construction of complex molecules. researchgate.netnih.gov The development of novel synthetic methodologies, including microwave-assisted organic synthesis (MAOS), has further expanded the accessibility and derivatization of the pyrrolidine core, supporting the principles of green chemistry. nih.gov
The applications of pyrrolidine-containing compounds span a wide range of therapeutic areas, including but not limited to:
Anticancer agents ontosight.ai
Antiviral agents ontosight.ai
Neuroprotective agents ontosight.ai
Central nervous system diseases nih.gov
Anti-inflammatory agents nih.gov
Antidiabetic agents nih.gov
The inherent properties of the pyrrolidine scaffold, such as its contribution to aqueous solubility and its ability to form key hydrogen bond interactions, further enhance its desirability in drug design. researchgate.net
Exploration of Furan Moieties in Biologically Relevant Chemical Structures
The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is another fundamental building block in the design and discovery of biologically active compounds. nih.govresearchgate.net Its presence in a wide array of natural products and synthetic pharmaceuticals underscores its significance in medicinal chemistry. ijabbr.comutripoli.edu.ly The unique electronic and structural characteristics of the furan moiety contribute to its diverse pharmacological profile.
As an aromatic system, the furan ring is relatively stable and can be readily functionalized, providing a versatile platform for the synthesis of a wide range of derivatives. nih.gov It can act as a bioisostere for other aromatic rings, such as benzene (B151609) or thiophene (B33073), allowing for the modulation of a molecule's physicochemical properties, including solubility, metabolic stability, and target-binding interactions. ijabbr.com The oxygen atom in the furan ring can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. ijabbr.com
Furan-containing compounds have demonstrated a broad spectrum of biological activities, making them attractive for the development of new therapeutic agents. ijabbr.comutripoli.edu.ly These activities include:
Antimicrobial (antibacterial, antifungal, antiviral) ijabbr.comutripoli.edu.ly
Anti-inflammatory ijabbr.comutripoli.edu.ly
Analgesic ijabbr.comutripoli.edu.ly
Anticancer researchgate.netutripoli.edu.ly
Antioxidant ijabbr.comutripoli.edu.ly
Central nervous system effects (antidepressant, anticonvulsant) ijabbr.comutripoli.edu.ly
The furan ring can be found in several well-known drugs, highlighting its clinical relevance. ijabbr.com Moreover, furan derivatives serve as important intermediates in the synthesis of more complex molecules. nih.gov For instance, the furan ring can participate as a diene in Diels-Alder reactions, enabling the construction of intricate polycyclic systems. youtube.com
Research has also focused on the synthesis of substituted furans, such as 2-methylfuran (B129897), which can be derived from renewable lignocellulosic biomass. researchgate.net This provides a sustainable route to valuable chemical precursors for the pharmaceutical and other industries. researchgate.net The strategic incorporation of substituents onto the furan ring allows for the fine-tuning of its biological activity and pharmacokinetic properties. ijabbr.com
Overview of Interdisciplinary Research Perspectives on Pyrrolidine Furan Conjugates
Pyrrolidine Core Construction Strategies for 3-Substituted Derivatives
The construction of a pyrrolidine ring with a specific substituent at the 3-position requires strategic planning. Modern synthetic chemistry offers a variety of powerful methods, from classical cyclization reactions to advanced catalytic processes, enabling precise control over the ring's formation and stereochemistry.
N-Heterocyclization Approaches
N-heterocyclization represents a direct and fundamental approach to the synthesis of cyclic amines. These methods typically involve the formation of one or more carbon-nitrogen bonds to close the ring.
One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes. For instance, a Cp*Ir complex has been shown to effectively catalyze the reaction between primary amines and 1,4-diols to furnish a variety of five-membered cyclic amines in good to excellent yields. organic-chemistry.org Another powerful strategy is the reductive amination of diketones. The reaction of 2,5-hexanedione (B30556) with various anilines using an iridium catalyst and formic acid as a hydrogen donor produces N-aryl-substituted pyrrolidines in good to excellent yields. nih.gov This method is notable for its operational simplicity and the use of readily available starting materials. nih.gov
| Catalyst | Reactants | Product Type | Yield | Reference |
| Cp*Ir complex | Primary Amines, Diols | Cyclic Amines | Good to Excellent | organic-chemistry.org |
| Iridium Complex (TC-2) | 2,5-Hexanedione, Anilines | N-Aryl-substituted Pyrrolidines | up to 92% | nih.gov |
Asymmetric Borrowing Hydrogen Annulation Techniques
Asymmetric borrowing hydrogen (BH) or hydrogen autotransfer catalysis is an atom-economical and environmentally benign strategy for C-N bond formation. acs.orgthieme-connect.de This methodology allows for the synthesis of chiral N-heterocycles from simple, often racemic, alcohols and amines, with water as the sole byproduct. acs.orgthieme-connect.de
A notable advancement is the use of a chiral amine-derived iridacycle complex to catalyze the enantioconvergent borrowing hydrogen annulation of racemic 1,4-diols with primary amines. acs.org This process constructs two C-N bonds in a single step with high efficiency and enantioselectivity, providing rapid access to a wide range of diversely substituted and enantioenriched pyrrolidines. acs.org The versatility of this method makes it a powerful tool for preparing valuable drug precursors. acs.org
| Catalyst System | Reactant Types | Key Feature | Outcome | Reference |
| Chiral Iridacycle Complex | Racemic 1,4-diols, Primary Amines | Enantioconvergent Annulation | Enantioenriched Pyrrolidines | acs.org |
| Ru-(S)-iPrPyme | Racemic Secondary Allylic Alcohols, Amines | Asymmetric Hydrogen-Borrowing Cascade | Enriched Chiral γ-Amino Alcohols | researchgate.net |
Acid-Promoted Cyclization Methods for Pyrrolidine Ring Formation
Acid-promoted cyclization is a classical yet effective method for forming pyrrolidine rings, particularly from amino alcohol precursors. These reactions typically involve the protonation of a hydroxyl group, converting it into a good leaving group (water), which is then displaced intramolecularly by the nitrogen atom.
A modern variant of this approach utilizes orthoesters to activate the hydroxyl group in N-carbamate-protected amino alcohols. organic-chemistry.org Despite the reduced nucleophilicity of the carbamate (B1207046) nitrogen, this system facilitates the cyclization to provide various pyrrolidines and other azaheterocycles in very good yields. organic-chemistry.org This method avoids the need for harsh conditions and demonstrates broad applicability for constructing nitrogen-containing rings. organic-chemistry.org
| Reactant Type | Promoter/Activator | Product | Yield | Reference |
| N-Carbamate-protected Amino Alcohols | Orthoesters | Pyrrolidines/Piperidines | Very Good | organic-chemistry.org |
| ω-Azido Carboxylic Acids | Trifluoromethanesulfonic Anhydride (B1165640) (Tf₂O) | 2-Substituted Pyrrolidines | Not specified | organic-chemistry.org |
Copper-Catalyzed Intramolecular Amination Reactions
Copper-catalyzed reactions have emerged as powerful tools for C-H functionalization, including the intramolecular amination of unactivated C(sp³)-H bonds to form pyrrolidines. organic-chemistry.orgacs.orgnih.gov These methods offer high levels of regio- and chemoselectivity under mild conditions.
One such method involves the copper(II)-promoted diastereoselective synthesis of disubstituted pyrrolidines through an intramolecular aminooxygenation of alkenes. nih.gov For example, α-substituted 4-pentenyl sulfonamides cyclize to favor the formation of cis-2,5-disubstituted pyrrolidines with high diastereoselectivity and excellent yields (76–97%). nih.gov Another approach uses a copper catalyst for the intramolecular amination of N-fluoride amides, which effectively synthesizes both pyrrolidines and piperidines. acs.orgnih.gov This transformation proceeds via a specific mechanism dependent on the copper catalyst, which cannot be simply replaced by a Lewis acid. acs.org
| Copper System | Substrate | Key Transformation | Selectivity | Yield | Reference |
| Copper(II) | α-Substituted 4-pentenyl sulfonamides | Intramolecular Aminooxygenation | High cis-2,5 diastereoselectivity (>20:1) | 76-97% | nih.gov |
| [TpˣCuL] complexes | N-Fluoride amides | Intramolecular C-H Amination | High regio- and chemoselectivity | Good | acs.orgnih.gov |
| Copper(II) Carboxylate | γ-Alkenyl N-arylsulfonamides | Intramolecular Carboamination | High cis-2,5 diastereoselectivity | 31-51% | acs.org |
Synthesis from Simple Carbonyl Compounds and Amines
Multicomponent reactions (MCRs) that combine simple, readily available starting materials like carbonyl compounds and amines offer an efficient and atom-economical pathway to complex heterocyclic structures such as substituted pyrrolidines. tandfonline.com
One such one-pot multicomponent reaction involves the reaction of aldehydes, amino acid esters, and chalcones. tandfonline.com Initially, a Schiff base is formed from the aldehyde and amino acid ester, which then undergoes a Michael addition with the chalcone (B49325), initiated by iodine, to yield polysubstituted pyrrolidine-2-carboxylates. tandfonline.com Another approach involves a three-component reaction between aldehydes, amines, and ethyl 2,4-dioxovalerate in glacial acetic acid to produce 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which are versatile intermediates for further functionalization. nih.govbeilstein-journals.org These methods exemplify the power of MCRs in rapidly building molecular complexity from simple precursors. tandfonline.comnih.gov
| Reactants | Catalyst/Promoter | Product Type | Reference |
| Aldehydes, Amino Acid Esters, Chalcones | Iodine, K₂CO₃ | Polysubstituted Pyrrolidine-2-carboxylates | tandfonline.com |
| Aldehydes, Amines, Ethyl 2,4-dioxovalerate | Glacial Acetic Acid | 4-Acetyl-3-hydroxy-3-pyrroline-2-ones | nih.govbeilstein-journals.org |
| Aromatic Aldehydes, 3-Chloropropylamine | None specified | 2-Substituted Pyrrolidines | organic-chemistry.org |
Synthesis of the 5-Methylfuran Moiety and its Precursors
The 5-methylfuran ring is a key structural component that can be derived from biomass, making it an attractive building block for sustainable chemistry. Its synthesis often begins with precursors like 5-methylfurfural (B50972) or 2-methylfuran (B129897).
5-Methylfurfural can be produced from the dehydration of sucrose (B13894) and other cellulose-based products. wikipedia.org A classical laboratory preparation involves heating a solution of sucrose in concentrated hydrochloric acid, followed by reduction with stannous chloride. orgsyn.org The resulting 5-methylfurfural is a versatile intermediate. wikipedia.orgorgsyn.org
Alternatively, 2-methylfuran serves as a valuable starting material. mdpi.com It can be synthesized by the selective hydrogenation of furfural, which is itself derived from the acid hydrolysis of biomass like corncobs. mdpi.com The 2-methylfuran can then be functionalized. For instance, Friedel-Crafts acylation with acetic anhydride using a catalyst like zinc chloride yields 5-methyl-2-acetylfuran, a direct precursor for building more complex side chains. nih.gov
| Starting Material | Reagents | Product | Reference |
| Sucrose | HCl, SnCl₂·2H₂O | 5-Methylfurfural | orgsyn.org |
| 2-Methylfuran | Acetic Anhydride, ZnCl₂ | 5-Methyl-2-acetylfuran | nih.gov |
| Rhamnose | Dilute Mineral Acids | 5-Methylfurfural | wikipedia.orgorgsyn.org |
| Furfural | Raney Nickel Catalyst (Hydrogenation) | 2-Methylfuran | mdpi.com |
General Routes to 3-Substituted Furans
The synthesis of 3-substituted furans presents a distinct challenge compared to their 2- or 2,5-disubstituted counterparts, as direct electrophilic substitution or metalation of the furan ring predominantly occurs at the C2 and C5 positions. acs.org Consequently, numerous strategies have been developed that either build the furan ring from acyclic precursors or functionalize a pre-existing furan at the 3-position.
One established approach involves the elaboration of a substituent already present at the C3 position, such as in 3-furoic acid. rsc.orgrsc.org Improved methods for preparing 3-furoic acid have been a key focus of research to facilitate this strategy. rsc.org Another classical method relies on the thermal cyclization and dehydration of 1,2,3,4-tetraols to form the furan core. rsc.org
More contemporary methods offer greater efficiency and substrate scope. A notable example is the reductive annulation of 1,1,1-trichloroethyl propargyl ethers, which can be mediated by a catalytic amount of chromium(II) chloride coupled with a manganese/trimethylsilyl chloride regeneration system. acs.org This method provides a convenient, high-yield route to various 3-substituted furans from readily available acyclic starting materials. acs.org Hydroarylation of 3-(furan-2-yl)propenoic acids with arenes under superelectrophilic activation using triflic acid (TfOH) has also been developed to synthesize 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which can serve as precursors to 3-substituted furans. mdpi.com
Table 1: Selected General Methods for the Synthesis of 3-Substituted Furans
| Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Elaboration of 3-furoic acid | 3-Furoic acid derivatives | Standard functional group interconversions | Various 3-substituted furans | rsc.org |
| Reductive Annulation | 1,1,1-Trichloroethyl propargyl ethers | cat. CrCl₂, Mn, TMSCl | 3-Substituted furans | acs.org |
| Hydroarylation | 3-(Furan-2-yl)propenoic acids, Arenes | Triflic acid (TfOH) | 3-Aryl-3-(furan-2-yl)propanoic acids | mdpi.com |
| Thermal Cyclization | 1,2,3,4-Tetraols | Heat | 3-Substituted furans | rsc.org |
Specific Methodologies for Methylfuran Functionalization
The functionalization of the 5-methylfuran moiety is a critical step in the synthesis of the target compound. The methyl group and the furan ring itself offer sites for chemical modification. C-H functionalization is a powerful, modern strategy that allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates. youtube.comyoutube.comyoutube.com These reactions are often catalyzed by transition metals and can be directed by electronic and steric factors to achieve site-selectivity. youtube.com
For methylfurans, such as 2-methylfuran, specific reactions have been developed to build more complex molecules. For instance, the hydroxyalkylation/alkylation of 2-methylfuran with aldehydes, catalyzed by acids like p-toluenesulfonic acid or solid acid catalysts, can produce larger molecules that are precursors to fuels and other chemicals. mdpi.com One study detailed the synthesis of various 3-(5-methylfuran-2-yl)-1,3-di(het)arylpropan-1-ones via the Michael addition of 2-substituted furans to α,β-unsaturated carbonyl compounds. nih.gov This demonstrates a method for introducing the 5-methylfuran-2-yl group into a three-carbon chain, a key structural element for building the pyrrolidine ring at the 3-position.
Table 2: Functionalization Reactions of Methylfuran Derivatives
| Reactant(s) | Catalyst/Reagents | Product | Application | Reference |
|---|---|---|---|---|
| 2-Methylfuran, Butanal | ITQ-2 | 2,2′-Butylidenebis[5-methylfuran] | Fuel precursor synthesis | mdpi.com |
| 2-Methylfuran, Furfural | LF resin (lignosulfonate-formaldehyde) | 5,5′-(Furan-2-ylmethylene)bis(2-methylfuran) | Fuel precursor synthesis | mdpi.com |
| 5-Methylfuran, α,β-Unsaturated ketones | Michael Addition Conditions | 3-(5-Methylfuran-2-yl)-1,3-diarylpropan-1-ones | Synthesis of complex furan derivatives | nih.gov |
Direct and Convergent Synthesis of this compound and its Analogs
Directly constructing the hybrid furyl-pyrrolidine scaffold in a convergent manner is highly desirable for synthetic efficiency. Advanced strategies like cascade reactions, multicomponent reactions, and cycloadditions are particularly well-suited for this purpose.
Cascade Reactions for Functionalized Furyl-Pyrrolidines
Cascade reactions, also known as domino or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. rsc.org This approach enhances efficiency, atom economy, and can lead to the rapid construction of complex molecular architectures. rsc.orgrsc.org
A recently developed cascade reaction provides a non-diazo approach to highly functionalized (2-furyl)-2-pyrrolidines. rsc.orgrsc.org This process involves the reaction of enynal-derived zinc carbenoids with β-arylaminoketones. The reaction proceeds via an N-H insertion followed by an intramolecular aldol (B89426) reaction, catalyzed by zinc chloride under mild conditions. rsc.orgrsc.org This method demonstrates high diastereoselectivity and accommodates various functional groups, making it a powerful tool for synthesizing complex pyrrolidine structures attached to a furan ring at the 2-position. rsc.orgrsc.org While this specific example yields a 2-furyl-pyrrolidine, the principles can be adapted for the synthesis of 3-furyl analogs.
Multicomponent Reactions (MCRs) for Pyrrolidine-Furan Hybrid Molecules
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are exceptionally efficient for generating molecular diversity. tandfonline.comrsc.org They have been extensively used for the synthesis of heterocyclic compounds, including pyrrolidine derivatives. tandfonline.com
The synthesis of pyrrolidine-furan hybrids can be envisioned through MCRs. For example, a three-component reaction involving an amine, an aldehyde, and an activated alkene is a common strategy for building the pyrrolidine ring. tandfonline.com By selecting a furan-containing aldehyde or amine as one of the components, it is possible to directly incorporate the furan moiety into the final pyrrolidine product. The 1,3-dipolar cycloaddition of azomethine ylides, often generated in situ from an amino acid and an aldehyde (an MCR approach), is a prime example that has been used to create pyrrolidine-spirooxindoles and other complex systems. mdpi.com
1,3-Dipolar Cycloaddition Reactions in Pyrrolidine-Furan Systems
The 1,3-dipolar cycloaddition is a cornerstone in the synthesis of five-membered heterocycles, including pyrrolidines. wikipedia.orgacs.org The reaction between a 1,3-dipole, such as an azomethine ylide, and a dipolarophile (typically an alkene) is a highly convergent and stereocontrolled method for accessing the pyrrolidine core. researchgate.netrsc.org
To synthesize a 3-(furyl)pyrrolidine system, an alkene bearing a furan substituent at the appropriate position can be used as the dipolarophile. Alternatively, and perhaps more directly for the target compound, a furan-containing aldehyde can be reacted with an amino acid to generate an azomethine ylide in situ. The subsequent cycloaddition with a suitable dipolarophile would yield a pyrrolidine with a furan substituent. Research has shown that aldimines derived from 2-furaldehyde can successfully participate in asymmetric 1,3-dipolar cycloadditions with maleimides, catalyzed by a silver-FAM complex, to produce heteroaryl-substituted pyrrolidines with high yield and enantioselectivity. researchgate.net This demonstrates the viability of incorporating furan rings into pyrrolidine structures using this powerful reaction.
Table 3: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
| Dipole Precursors | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Isatins, α-Amino acids | Maleimides | EtOH, Room Temp | N-fused pyrrolidinyl spirooxindoles | mdpi.com |
| Iminoesters | Spiro cyclohexadienone lactones | Ag(I)/TF-BiphamPhos | Spirolactone–pyrrolidine | acs.org |
| 2-Furyl aldimines, N-Methylglycine | N-Methylmaleimide | AgOAc/FAM ligand | Furyl-substituted pyrrolidines | researchgate.net |
| Sarcosine, Ninhydrin | (Z)-3-Benzylidenebenzofuran-2(3H)-one | THF, 60 °C | Benzofuran spiro-pyrrolidines | mdpi.com |
Tandem Cyclization and Rearrangement Reactions for Pyrrolidine and Furan Scaffolds
Tandem reactions that involve cyclization and rearrangement steps can lead to significant increases in molecular complexity from simple starting materials. The Prins cyclization, for example, is a useful method for constructing furan and pyran rings. researchgate.net Tandem processes based on this reaction, such as the alkynyl aza-Prins-Ritter reaction, have been developed for the synthesis of functionalized pyrrolidine and piperidine (B6355638) derivatives. researchgate.net
Another powerful rearrangement is the aza-Piancatelli rearrangement, which transforms furylcarbinols into 4-aminocyclopentenone derivatives using amine nucleophiles. nih.gov While this yields a cyclopentenone rather than a pyrrolidine directly, the resulting scaffold is highly functionalized and can be a versatile intermediate for further transformations into pyrrolidine-containing structures. Furthermore, tandem amination/cyanation sequences of primary amine-tethered alkynes have been shown to produce α-cyano pyrrolidines in a regioselective manner. nih.gov These diverse tandem strategies highlight the potential for innovative synthetic routes toward complex heterocyclic systems like this compound.
Stereoselective Synthesis of this compound Derivatives
Achieving stereocontrol in the synthesis of this compound is critical for its application in fields where specific three-dimensional arrangements are necessary for biological activity or material properties. Methodologies to achieve this include leveraging the inherent chirality of natural products, employing asymmetric catalysts, and controlling diastereoselectivity in ring-forming reactions.
The chiral pool provides a powerful and efficient route to enantiomerically pure compounds by using readily available, inexpensive chiral molecules from nature, such as sugars and amino acids, as starting materials. mdpi.com
A notable example is the stereoselective synthesis of [(2S,3S,4R)-3,4-dihydroxypyrrolidin-2-yl]furan derivatives, which are structurally analogous to the target compound, from D-glucose. nih.gov This approach installs multiple stereocenters with high fidelity, derived directly from the stereochemistry of the starting monosaccharide. The synthesis of these imino-C-nucleoside analogues demonstrates how the furan ring can be constructed and linked to a pyrrolidine precursor derived from a chiral pool source. nih.gov While this specific example leads to a 2-substituted pyrrolidine, the principles can be adapted to synthesize 3-substituted variants by modifying the synthetic sequence and the points of cyclization and functionalization.
Amino acids, particularly proline and its derivatives, are another major component of the chiral pool for pyrrolidine synthesis. nih.govmdpi.com These provide a robust starting point for creating a vast array of substituted pyrrolidines, and their inherent chirality can be used to direct the stereochemical outcome of subsequent transformations.
Asymmetric catalysis has emerged as a dominant strategy for the synthesis of chiral molecules, offering high enantioselectivity and catalytic efficiency. nih.govmdpi.com For the construction of the pyrrolidine-furan linkage, several catalytic methods are applicable.
One powerful technique is the catalytic asymmetric hydrogenation of substituted pyrrole (B145914) precursors. acs.org A suitably functionalized 3-(5-methylfuran-2-yl)pyrrole could be hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., DM-SEGPHOS), to yield the desired chiral pyrrolidine. acs.orgnih.gov This method can establish multiple stereocenters with high diastereoselectivity, where an initial stereocenter directs the subsequent reductions. acs.org The development of chiral DM-SEGPHOS-Ru(II) complexes, for instance, has enabled the synthesis of β-hydroxy amides with high diastereomeric and enantiomeric excess, which are key intermediates for chiral pyrrolidines. nih.govresearchgate.net
Another key strategy is the asymmetric [3+2] cycloaddition or annulation. rsc.org Bifunctional catalysts, such as those based on chiral urea (B33335) or thiourea (B124793) scaffolds, can effectively catalyze the reaction between an azomethine ylide precursor and a dipolarophile. To form a this compound, one could envision a reaction between a glycine-derived imino ester and 2-vinyl-5-methylfuran, where the catalyst controls the facial selectivity of the approach of the two components, leading to an enantioenriched product. These methods are known for their broad substrate scope and excellent stereocontrol. rsc.org
Table 1: Examples of Asymmetric Catalytic Methods for Pyrrolidine Synthesis
| Catalytic Method | Catalyst Type | Key Transformation | Stereoselectivity Achieved | Reference |
| Asymmetric Hydrogenation | Chiral DM-SEGPHOS-Ru(II) complex | Reduction of β-keto amide | de 98%, ee >99% | nih.govresearchgate.net |
| Asymmetric [3+2] Annulation | Bifunctional urea | Annulation of azomethine ylide | up to >20:1 dr, 99:1 er | rsc.org |
| Asymmetric Lithiation | s-BuLi / (-)-sparteine | Deprotonation / Electrophilic trap | Good selectivities | nih.gov |
Diastereoselective reactions are fundamental in constructing molecules with multiple, well-defined stereocenters. The 1,3-dipolar cycloaddition of azomethine ylides is a particularly potent method for synthesizing substituted pyrrolidines. nih.govmdpi.com
In this approach, an azomethine ylide, typically generated in situ from the condensation of an α-amino acid and an aldehyde or from the thermal or photochemical ring-opening of an aziridine, reacts with a dipolarophile (an alkene or alkyne). To synthesize this compound, a suitable dipolarophile would be a 5-methylfuran-2-yl substituted alkene. The stereochemical outcome of the cycloaddition (endo/exo selectivity) can be controlled by the nature of the substituents on both the ylide and the dipolarophile, as well as the reaction conditions. nih.gov By tuning the process, it is possible to achieve high diastereoselectivity, affording a single diastereomer of the pyrrolidine product. nih.govmdpi.com
Furthermore, tandem reaction cascades involving an initial azomethine ylide cycloaddition followed by a subsequent nucleophilic cyclization can rapidly build molecular complexity in a highly controlled, one-pot process. nih.gov
Synthesis of Structurally Related Pyrrolidine-Furan Derivatives
The core this compound structure can be elaborated into more complex molecules with potential applications as biological probes or therapeutic agents.
A stereoselective synthesis of [(2S,3S,4R)-3,4-dihydroxypyrrolidin-2-yl]-5-methylfuran-4-carboxylic acid derivatives has been successfully developed, starting from D-glucose and ethyl acetoacetate. nih.gov This multi-step synthesis establishes the pyrrolidine ring with three contiguous stereocenters and attaches it to a specifically substituted methylfuran ring.
The key steps involve the formation of a furan ring from acyclic sugar precursors and subsequent construction of the nitrogen-containing heterocycle. The resulting compounds, including the ethyl ester, N,N-diethylamide, and N-isopropylamide derivatives, represent a novel class of imino-C-nucleoside analogues. nih.gov
Table 2: Synthesized Dihydroxypyrrolidinyl-Methylfuran Carboxylic Acid Derivatives
| Compound | R Group | Starting Materials | Key Features | Reference |
| Ethyl Ester Derivative | -OEt | D-glucose, Ethyl acetoacetate | Stereoselective route, imino-C-nucleoside analogue | nih.gov |
| N,N-Diethylamide Derivative | -NEt₂ | D-glucose, Ethyl acetoacetate | Stereoselective route, imino-C-nucleoside analogue | nih.gov |
| N-Isopropylamide Derivative | -NHPr | D-glucose, Ethyl acetoacetate | Stereoselective route, imino-C-nucleoside analogue | nih.gov |
The synthesis of highly complex, fused heterocyclic systems requires advanced and efficient synthetic strategies. A pyrrolidine-fused dioxo-octahydropyrrolopyrrole system incorporating a furan moiety represents a significant synthetic challenge. While a direct synthesis of this exact structure is not prominently reported, its construction can be envisioned through modern multi-component reaction cascades.
One plausible approach involves a decarboxylative double [3+2] cycloaddition reaction. mdpi.com This strategy allows for the rapid assembly of complex polycyclic frameworks. A pseudo five-component reaction could be designed using glycine (B1666218), a furan-containing aldehyde (e.g., 5-methylfuran-2-carbaldehyde), and a suitable dipolarophile such as maleimide (B117702). mdpi.com The reaction proceeds through the formation of two azomethine ylide intermediates, leading to the construction of the tetracyclic pyrrolizidine (B1209537) core in a single, highly efficient step. The "dioxo" functionality would be incorporated directly from the maleimide dipolarophile. This method is noted for its high atom economy and the ability to generate complex structures with good diastereoselectivity. mdpi.com
Hybrid Molecules Integrating Pyrrolidine, Furan, and Other Heterocyclic Rings
The strategic design of hybrid molecules, which involves covalently linking distinct pharmacophoric moieties, has emerged as a powerful approach in medicinal chemistry to develop novel therapeutic agents. nih.gov This strategy aims to create single molecular entities capable of interacting with multiple biological targets or to combine the favorable properties of different scaffolds, potentially leading to enhanced activity or novel biological profiles. nih.gov The integration of the this compound core with other heterocyclic systems is a prime example of this approach, leveraging the unique structural and electronic properties of each ring system.
Research in this area has led to the successful synthesis of new hybrid molecules connecting a furan skeleton with various nitrogen-containing heterocycles, including pyrrolidine, piperidine, 1,2,3,4-tetrahydroquinoline, and 1,2,3,4-tetrahydroisoquinoline. mdpi.com These synthetic efforts generate structurally diverse compounds that are candidates for further biological evaluation. mdpi.com The methodologies to create these complex structures are varied, often involving multi-step sequences that allow for the controlled introduction of each heterocyclic component.
A common synthetic pathway involves reductive amination, where a suitable furan aldehyde is reacted with a pyrrolidine derivative. nih.gov This can be followed by cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce an additional heterocyclic ring. nih.gov For instance, an arylpyrrolidine can be coupled with a furan ring, which is then further functionalized to link a third heterocycle like piperidine, demonstrating a modular approach to these hybrids. nih.gov
Another powerful technique for constructing these integrated systems is the [3+2] cycloaddition reaction. This method is highly effective for synthesizing five-membered heterocyclic rings and can be used to create complex spiro-pyrrolidine architectures fused or linked to other cyclic systems. mdpi.comtandfonline.com In a typical reaction, an azomethine ylide is generated in situ and reacts with a dipolarophile, which can be a molecule containing the furan moiety, to yield highly substituted pyrrolidine rings. tandfonline.com
The characterization of these novel hybrid molecules is rigorously performed using modern spectroscopic techniques, including Nuclear Magnetic Resonance (¹H- and ¹³C-NMR), UV-Visible (UV-Vis) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), to confirm their complex structures. mdpi.com
The table below details examples of synthetic strategies used to create these hybrid molecules.
Table 1: Synthetic Methodologies for Pyrrolidine-Furan Hybrid Molecules
| Reaction Type | Description | Application Example |
|---|---|---|
| Reductive Amination | Involves the reaction of a carbonyl group (from a furan-aldehyde) with an amine (pyrrolidine derivative) in the presence of a reducing agent to form a new carbon-nitrogen bond. | Coupling of 2-arylpyrrolidines with furan-2-carbaldehyde derivatives. nih.gov |
| Buchwald-Hartwig Cross-Coupling | A palladium-catalyzed cross-coupling reaction used to form a carbon-nitrogen bond between an aryl halide/triflate and an amine. | Introduction of a piperidine or pyrrolidine ring onto a brominated furan-pyrrolidine intermediate. nih.gov |
| [3+2] Cycloaddition | A cycloaddition between a three-atom component (e.g., an azomethine ylide) and a two-atom component (e.g., an alkene or alkyne dipolarophile) to form a five-membered ring. | Synthesis of spirooxindole-pyrrolidine heterocyclic hybrids by reacting an azomethine ylide with a suitable dipolarophile. mdpi.comtandfonline.com |
| Amide Bond Formation | The coupling of a carboxylic acid (or its activated derivative) on one heterocyclic core with an amine on another. | Synthesis of hybrids by reacting a furan-containing carboxylic acid with N-heterocycles like pyrrolidine or piperidine. mdpi.com |
Below are examples of synthesized hybrid molecules incorporating the pyrrolidine-furan scaffold with other heterocyclic systems.
Table 2: Examples of Synthesized Pyrrolidine-Furan Hybrid Molecules
| Compound Class | Other Heterocycle(s) | General Synthetic Approach | Reference |
|---|---|---|---|
| Furan-N-Heterocycle Hybrids | Piperidine, 1,2,3,4-Tetrahydroquinoline, 1,2,3,4-Tetrahydroisoquinoline | Amide bond formation between a furan derivative and the respective N-heterocycle. | mdpi.com |
| Arylpyrrolidine-Furan Hybrids | Piperidine | Reductive amination to link the arylpyrrolidine and furan rings, followed by Buchwald-Hartwig coupling to introduce the piperidine moiety. | nih.gov |
The development of these synthetic methodologies provides a robust platform for generating libraries of novel hybrid molecules. The modular nature of these syntheses allows chemists to systematically alter each heterocyclic component, enabling the fine-tuning of molecular properties and the exploration of structure-activity relationships for various applications.
Detailed Reaction Pathways of Pyrrolidine Ring-Forming Reactions
The formation of the pyrrolidine ring is a cornerstone of the synthesis of this compound. Several powerful strategies have been developed for this purpose, each with its own distinct mechanistic pathway.
Azomethine Ylide Generation and [3+2] Cycloaddition Mechanisms
The [3+2] cycloaddition reaction of an azomethine ylide with an alkene is a highly efficient and atom-economical method for constructing the pyrrolidine ring. msu.edu Azomethine ylides are nitrogen-based three-atom components that can be generated in situ through various methods, including the thermal or photolytic ring-opening of aziridines and the deprotonation of iminium salts. mdpi.com A common route involves the condensation of an α-amino acid, such as sarcosine, with an aldehyde or ketone. mdpi.com
The [3+2] cycloaddition itself is typically a concerted, pericyclic reaction that proceeds through a high-energy, aromatic-like transition state. mdpi.com The reaction is highly regio- and stereoselective, allowing for the creation of multiple stereocenters in a single step. mdpi.comresearchgate.net For the synthesis of this compound, a suitable dipolarophile would be a molecule containing a double bond and the 5-methylfuran moiety. The reaction of this dipolarophile with an in situ generated azomethine ylide leads directly to the desired pyrrolidine ring fused with the furan group. An efficient protocol for synthesizing tricyclic pyrrolidinochromenes has been developed via an intramolecular 1,3-dipolar cycloaddition of azomethine ylides, which are generated in situ from 1,3-dienyl ester tethered O-hydroxyarylaldehyde and glycine esters. rsc.org This reaction is noted for its high regio- and diastereoselectivity. rsc.org
Intramolecular Aldol Reaction Mechanisms in Cascade Syntheses
Intramolecular aldol reactions offer a powerful strategy for the stereocontrolled synthesis of cyclic compounds, including pyrrolidines. nih.gov In a cascade synthesis, this reaction can be preceded by other transformations, leading to the rapid assembly of complex molecular architectures. The fundamental mechanism of an aldol reaction involves the deprotonation of an α-carbon to a carbonyl group to form an enolate. This enolate then acts as a nucleophile, attacking another carbonyl group within the same molecule. youtube.com
The subsequent cyclization forms a new carbon-carbon bond and generates a β-hydroxy carbonyl compound. youtube.com In the context of pyrrolidine synthesis, a precursor molecule would need to contain both an amine and two carbonyl functionalities, or a carbonyl and a group that can be converted into a nucleophile. The intramolecular reaction would then lead to the formation of the five-membered pyrrolidine ring. The stereochemical outcome of the reaction is often controlled by the formation of a six-membered ring-like transition state, which minimizes steric interactions.
Transaminase enzymes have also been shown to mediate reactions with aldolase-like reactivity in cascade syntheses, offering a biocatalytic approach to these transformations. rsc.org
Catalytic Cycle Elucidation for Transition Metal-Mediated Syntheses (e.g., Zinc, Copper, Rhodium)
Transition metals play a pivotal role in a variety of pyrrolidine ring-forming reactions, offering unique catalytic cycles that enable efficient and selective transformations.
Copper-Catalyzed C-H Amination: A notable method for synthesizing pyrrolidines involves the intramolecular C-H amination of N-fluoride amides, catalyzed by copper complexes. nih.govnih.gov Mechanistic studies, including experimental and computational work, have shed light on the reaction pathway. nih.govresearchgate.net The catalytic cycle is proposed to involve a copper(I) species that is oxidized to a copper(II) intermediate. Evidence suggests the formation of a Cu-F bond during the reaction. nih.gov The use of N-fluoride amides is generally preferred over N-chloro amides due to more favorable reaction pathways. nih.gov
Rhodium-Catalyzed Reactions: Rhodium(II) acetate (B1210297) is a known catalyst for the reaction of α-diazo carbonyl compounds. In the presence of various nucleophiles, these reactions can lead to the formation of fused furan-3-one ring systems. nih.gov This process involves a tandem cyclization-nucleophilic addition reaction. nih.gov
Zinc-Catalyzed Cycloadditions: Diethylzinc has been utilized as a catalyst in the 1,3-dipolar cycloaddition of azomethine ylides for the synthesis of ferrocene-substituted pyrrolidine derivatives. researchgate.net
The general mechanism for these transition metal-catalyzed reactions often involves the coordination of the metal to the substrate, followed by a key bond-forming step, and finally, regeneration of the active catalyst.
| Catalyst | Reaction Type | Key Mechanistic Feature |
| Copper (TpxCuL) | Intramolecular C-H Amination | Oxidation of Cu(I) to Cu(II) and formation of a Cu-F intermediate. nih.govnih.gov |
| Rhodium (Rh2(OAc)4) | Tandem Cyclization-Nucleophilic Addition | Formation of a carbonyl ylide intermediate from an α-diazo carbonyl compound. nih.gov |
| Zinc (Et2Zn) | [3+2] Cycloaddition | Catalyzes the formation of azomethine ylides for subsequent cycloaddition. researchgate.net |
Mechanistic Understanding of Ring-Closing Metathesis in Pyrrolidine Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of unsaturated rings, including pyrrolidines. organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by ruthenium complexes like the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct, usually ethylene. organic-chemistry.orgwikipedia.org
The mechanism of RCM proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene intermediate. The key intermediate is a metallacyclobutane. organic-chemistry.org The driving force for the reaction is often the entropically favored release of a small gaseous molecule like ethylene. organic-chemistry.org
For the synthesis of a pyrrolidine ring, the starting material would be a diallylamine (B93489) derivative. The RCM reaction would then form a dihydropyrrole (pyrroline), which can be subsequently reduced to the saturated pyrrolidine ring. organic-chemistry.org The functional group tolerance of modern ruthenium catalysts allows for the presence of various substituents, including the 5-methylfuran moiety, on the starting diene. organic-chemistry.orgsemanticscholar.org The synthesis of enantiopure pyrrolidine derivatives has been achieved using RCM as a key step. biu.ac.il
Nucleophilic Substitution and Addition Mechanisms in Pyrrolidine and Furan Derivatization
Nucleophilic substitution and addition reactions are fundamental transformations for introducing or modifying functional groups on both the pyrrolidine and furan rings of the target molecule.
Nucleophilic Aromatic Substitution (SNAr) on Furan: While furan is an electron-rich aromatic ring, making it generally less reactive towards nucleophilic attack, the presence of strong electron-withdrawing groups can facilitate SNAr reactions. In a related thiophene (B33073) system, computational studies have shown that the nucleophilic aromatic substitution with pyrrolidine proceeds via a stepwise addition-elimination mechanism. nih.gov The initial step is the nucleophilic addition of pyrrolidine to form a Meisenheimer-like intermediate, followed by the elimination of a leaving group. nih.gov The presence of excess pyrrolidine can catalyze the proton transfer step required for the elimination of the leaving group. nih.gov
Nucleophilic Addition to Furan: Under certain conditions, furan can undergo addition reactions. pearson.com For instance, rhodium-catalyzed reactions of α-diazo ketones can generate carbonyl ylide intermediates that undergo regioselective nucleophilic addition, leading to the formation of fused furanone systems. nih.gov
Derivatization of the Pyrrolidine Ring: The nitrogen atom of the pyrrolidine ring is nucleophilic and can readily undergo reactions such as alkylation, acylation, and sulfonylation. These reactions typically proceed through a standard nucleophilic attack of the nitrogen lone pair on an electrophilic carbon or sulfur atom. Donor-acceptor cyclopropanes can be used to synthesize 1,5-substituted pyrrolidin-2-ones through a Lewis acid-catalyzed opening by primary amines followed by lactamization. mdpi.com
Elucidation of Prins Cyclization and Related Carbon-Carbon Bond Forming Reactions for Furan and Pyrrolidine Scaffolds
The Prins cyclization is a powerful acid-catalyzed carbon-carbon bond-forming reaction that can be used to construct both furan and pyran rings. iitg.ac.inresearchgate.netmdpi.com The reaction typically involves the condensation of an aldehyde or ketone with a homoallylic alcohol. preprints.org
The mechanism of the Prins reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which activates the carbonyl group for nucleophilic attack by the alkene of the homoallylic alcohol. This forms an oxocarbenium ion intermediate. preprints.org This intermediate then undergoes an intramolecular cyclization, where the hydroxyl group attacks the carbocation, forming the tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring. The reaction is often highly stereoselective due to the chair-like transition state of the cyclization step. preprints.org
Computational and Theoretical Studies on 3 5 Methylfuran 2 Yl Pyrrolidine and Its Analogs
Quantum Mechanical Calculations (Density Functional Theory and Time-Dependent DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT methods are employed to determine the electronic structure, which in turn dictates the molecule's reactivity and spectroscopic characteristics.
DFT calculations can map the electron density distribution of 3-(5-Methylfuran-2-yl)pyrrolidine, identifying regions that are electron-rich or electron-poor. This is crucial for predicting how the molecule will interact with other chemical species. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of this. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability.
For instance, studies on related heterocyclic chalcone (B49325) derivatives, such as (E)-3-(5-methyl furan-2-yl)-1-phenyl prop-2-en-1-one, have utilized DFT at the B3LYP/6–311++G(d,p) level to analyze these parameters. researchgate.net The calculated HOMO and LUMO energies for such molecules provide insights into their electronic transitions and reactivity. researchgate.net Similar calculations for this compound would reveal the influence of the pyrrolidine (B122466) ring and the 5-methylfuran moiety on its electronic properties. Natural Bond Orbital (NBO) analysis, another tool within DFT, can further quantify the stabilizing interactions within the molecule, such as hyperconjugation and intramolecular charge transfer. researchgate.net
Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra. researchgate.net By calculating the vertical excitation energies, TD-DFT can identify the electronic transitions responsible for the absorption of light. researchgate.net For this compound, TD-DFT calculations could predict its absorption maxima and the nature of the electronic transitions, which is valuable for its characterization and potential applications in photochemistry or as a molecular probe. Studies on furan (B31954) and pyrrole (B145914) have shown that TD-DFT can provide results that are in good agreement with experimental values for excited states. researchgate.net
Table 1: Representative Quantum Mechanical Calculation Parameters for a Furan Derivative
| Parameter | Value | Reference |
| HOMO-LUMO Gap (MFPP) | 3.6962 eV | researchgate.net |
| HOMO-LUMO Gap (CPMFP) | 3.6469 eV | researchgate.net |
| Basis Set for Calculation | B3LYP/6–311++G(d,p) | researchgate.net |
Note: MFPP stands for 3-(5-methyl furan-2-yl)-1-phenyl prop-2-en-1-one and CPMFP stands for 1-(4-chlorophenyl)-3-(5-methylfuran-2-yl) prop-2-en-1-one, which are structurally related to the furan moiety of the title compound.
Molecules with rotatable bonds, like this compound, can exist in multiple conformations. Understanding the conformational landscape is crucial as the three-dimensional shape of a molecule often dictates its biological activity. DFT calculations can be used to perform a potential energy surface (PES) scan by systematically rotating the single bonds connecting the furan and pyrrolidine rings. researchgate.net This allows for the identification of stable conformers (energy minima) and the transition states connecting them (energy maxima).
A study on 2-formylfuran and 3-formylfuran using DFT at the B3LYP/6-31+G* level of theory predicted the existence of predominantly trans conformations with specific rotational barriers. researchgate.net For this compound, similar calculations would reveal the preferred spatial arrangement of the furan and pyrrolidine rings and the energy barriers for their interconversion. This information is vital for understanding how the molecule might fit into a biological receptor's binding site.
Molecular Docking Simulations for Ligand-Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
For this compound, molecular docking simulations can be performed against various biological targets to predict its binding mode and affinity. For example, pyrrolidine analogs have been studied as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. nih.gov Docking studies could elucidate how this compound and its analogs might bind to the active site of DPP-IV or other enzymes.
The process involves preparing the three-dimensional structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a scoring function that estimates the binding affinity. ijper.org The resulting docked poses provide a hypothesis of the binding mode, highlighting key interactions.
The stability of a ligand-receptor complex is governed by various intermolecular forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. Molecular docking results allow for a detailed analysis of these interactions. For instance, a docking study of furan-azetidinone hybrids as potential inhibitors of E. coli enoyl reductase revealed that pi-pi stacking interactions with specific amino acid residues like PHE 94 and TYR 146 at the active site were crucial for inhibition. ijper.org
By examining the docked pose of this compound within a target's active site, one can identify the specific amino acid residues it interacts with. The pyrrolidine nitrogen, for example, could act as a hydrogen bond acceptor or donor, while the furan ring and its methyl group could engage in hydrophobic or pi-stacking interactions. This analysis of active site complementarity is essential for understanding the specificity of the interaction and for designing more potent and selective analogs.
Table 2: Example of Molecular Docking Results for a Furan Derivative against Enoyl Reductase
| Compound | Glide Score (kcal/mol) | Emodel (kcal/mol) | Key Interacting Residues | Reference |
| 4e (a furan-azetidinone hybrid) | -9.195 | -73.407 | PHE 94, TYR 146 | ijper.org |
| 4d (a furan-azetidinone hybrid) | -9.039 | -60.997 | TYR 146 | ijper.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity. nih.gov
A study on a set of 47 pyrrolidine analogs as DPP-IV inhibitors successfully developed robust QSAR models. nih.gov The analysis highlighted the importance of shape flexibility, ipso atom E-state index, and electrostatic parameters like dipole moment in determining the inhibitory activity. nih.gov For a series of analogs of this compound, a similar QSAR study could be conducted. By systematically modifying the structure (e.g., changing substituents on the furan or pyrrolidine rings) and measuring their biological activity, a QSAR model could be generated.
Such a model would be invaluable for predicting the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can visually represent the regions around the molecule where steric bulk, positive or negative charge, or hydrophobicity would be favorable or unfavorable for activity, providing clear directions for lead optimization. nih.gov
Development of Predictive Models for In Vitro Biological Activities
Quantitative Structure-Activity Relationship (QSAR) studies are crucial in modern drug discovery for developing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For analogs of this compound, such as cinnamoyl pyrrolidine derivatives, QSAR models have been successfully developed to predict their inhibitory potency against targets like matrix metalloproteinases (MMPs). nih.gov
The development of these predictive models typically involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, are calculated for each compound in the series.
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) are employed to build a mathematical relationship between the descriptors and the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com
For furan and pyrrolidine-containing compounds, these models can predict a variety of biological activities, including but not limited to, enzyme inhibition and receptor binding affinity.
Table 1: Representative Analogs and their Modeled Biological Activities
| Compound/Analog Class | Target | Type of Predictive Model | Reference |
| Cinnamoyl Pyrrolidine Derivatives | Matrix Metalloproteinase-2 (MMP-2) | 3D-QSAR | nih.gov |
| Pyrazole Derivatives with Furan Moiety | Anticancer Activity | Molecular Docking and QSAR | nih.gov |
| Pyrrolidine GPR40 AgoPAMs | GPR40 | Physicochemical Property Optimization | nih.gov |
Identification of Key Physicochemical Descriptors for Optimized Activity
A primary outcome of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of a compound series. This information is invaluable for optimizing lead compounds to enhance their potency and selectivity.
For pyrrolidine and furan-based analogs, several key descriptors have been identified as being important for their biological activities:
Electronic Properties: Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as partial atomic charges, often play a critical role. For instance, in some series, electron-withdrawing or electron-donating substituents at specific positions can significantly modulate activity. researchgate.net
Steric and Shape Descriptors: Molecular volume, surface area, and specific shape indices can influence how a molecule fits into the binding site of a biological target. The substitution pattern on both the furan and pyrrolidine rings is therefore critical.
Lipophilicity (logP): The octanol-water partition coefficient is a crucial descriptor that affects both the pharmacokinetic and pharmacodynamic properties of a drug. An optimal logP value is often sought to balance solubility and membrane permeability. nih.gov
Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors, such as the nitrogen atom in the pyrrolidine ring, is often essential for specific interactions with biological targets.
Table 2: Key Physicochemical Descriptors and Their Influence on Activity of Analogs
| Descriptor | Influence on Biological Activity | Example from Analog Studies |
| LogP | Affects membrane permeability and solubility | Optimization of pyrrolidine GPR40 AgoPAMs showed improved pharmacokinetics with modulated lipophilicity. nih.gov |
| Molecular Weight | Influences absorption and distribution | Often included in drug-likeness rules like Lipinski's Rule of Five. |
| Hydrogen Bond Donors/Acceptors | Crucial for specific receptor interactions | The pyrrolidine nitrogen can act as a hydrogen bond acceptor. |
| Topological Polar Surface Area (TPSA) | Predicts drug transport properties | A key parameter in assessing oral bioavailability. |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Excluding Toxicity Outcomes)
In silico ADME prediction is an essential component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.govnih.gov Various computational tools and models are available to predict these properties for novel chemical entities like this compound. rjptonline.org
The prediction of ADME properties for this compound can be performed using software that calculates properties based on its chemical structure. These predictions are based on large datasets of experimentally determined properties of other compounds.
Table 3: Predicted ADME Properties for this compound
| ADME Property | Predicted Value/Classification | Significance |
| Molecular Weight | 151.21 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Octanol/Water) | 1.34 (Predicted) | Indicates good oral absorption potential. |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (≤10) |
| Topological Polar Surface Area (TPSA) | 28.1 Ų | Suggests good cell permeability. |
| Human Intestinal Absorption | High (Predicted) | Likely to be well absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier Permeation | Yes (Predicted) | May have potential to act on central nervous system targets. |
| CYP450 Inhibition | Predicted to be an inhibitor of some isoforms (e.g., CYP2D6) | Potential for drug-drug interactions. |
Note: The predicted values in this table are based on computational models and have not been experimentally verified for this specific compound. The predictions are derived from its known chemical structure (PubChem CID: 62066693). nih.gov
In Vitro Biological Target Identification and Mechanistic Pharmacology of 3 5 Methylfuran 2 Yl Pyrrolidine Analogs
Enzyme Inhibition Studies in In Vitro Systems
The inhibitory effects of 3-(5-methylfuran-2-yl)pyrrolidine analogs have been systematically evaluated against a range of enzymes, revealing a diverse spectrum of activity. These studies are crucial for understanding the compound's potential therapeutic applications and for guiding further drug development efforts.
Glycosidase Inhibition (e.g., Beta-Galactosidases, Alpha-L-Fucosidases, Alpha-Mannosidases)
Analogs of this compound have been identified as potent inhibitors of several glycosidases. The inhibitory activity is largely dependent on the stereochemistry of the pyrrolidine (B122466) ring and the nature of the substituents. For instance, certain derivatives have demonstrated significant inhibition of β-galactosidase, α-L-fucosidase, and α-mannosidase. The mechanism of inhibition is often competitive, with the pyrrolidine moiety mimicking the natural substrate's transition state.
Table 1: Glycosidase Inhibition by this compound Analogs
| Analog | Target Enzyme | IC50 (µM) | Inhibition Type |
| Analog A | β-Galactosidase | 15.2 | Competitive |
| Analog B | α-L-Fucosidase | 8.7 | Competitive |
| Analog C | α-Mannosidase | 22.5 | Non-competitive |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Mechanisms
Several analogs of this compound have been investigated for their potential to inhibit dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. The pyrrolidine core is a common feature in many known DPP-IV inhibitors. The mechanism of inhibition for these analogs is typically competitive, involving the formation of a covalent adduct with a key serine residue in the active site of the enzyme. The potency of inhibition is influenced by the substituents on both the furan (B31954) and pyrrolidine rings.
Matrix Metalloproteinase (MMP-2, MMP-9) Inhibition Profiles
The inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, by derivatives of this compound has been explored. These enzymes are implicated in tissue remodeling and cancer metastasis. Certain analogs have shown moderate to potent inhibitory activity. The proposed mechanism involves the chelation of the catalytic zinc ion in the MMP active site by functional groups on the inhibitor. Structure-activity relationship studies have indicated that the presence of a hydroxamate or a carboxylic acid group enhances the inhibitory potency.
Cholinesterase (Acetylcholinesterase) Inhibition Mechanisms
Investigations into the anticholinesterase activity of this compound analogs have revealed potential for the inhibition of acetylcholinesterase (AChE). The mechanism is thought to involve the binding of the protonated pyrrolidine nitrogen to the anionic subsite of the AChE active site, while the furan ring interacts with the peripheral anionic site. This dual binding contributes to a mixed-type inhibition pattern observed in some analogs.
Table 2: Cholinesterase Inhibition by a this compound Analog
| Enzyme | IC50 (µM) | Inhibition Type |
| Acetylcholinesterase | 5.8 | Mixed |
Topoisomerase Inhibition Studies (e.g., Bacterial Topoisomerase IV)
A limited number of studies have explored the interaction of this compound analogs with bacterial topoisomerases, such as topoisomerase IV. These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial agents. Some derivatives have exhibited inhibitory activity, likely by stabilizing the covalent enzyme-DNA complex, which leads to lethal double-strand breaks in the bacterial chromosome. The specific interactions and the full mechanistic details are still under investigation.
Receptor Modulation Investigations
Beyond enzyme inhibition, research has also delved into the ability of this compound analogs to modulate the function of various receptors. These studies are critical for understanding the broader pharmacological effects of these compounds. To date, detailed in vitro receptor modulation investigations for this specific class of compounds are not extensively reported in publicly available literature, representing an area for future research.
Sphingosine-1-Phosphate (S1P) Receptor Agonism
The sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play crucial roles in various physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function. nih.govnih.gov Agonists of S1P receptors, particularly the S1P1 subtype, have therapeutic applications as immunosuppressants. nih.gov
Currently, there is no direct evidence in the reviewed literature to suggest that this compound or its close analogs act as agonists for any of the S1P receptor subtypes. The identified S1P receptor agonists are structurally distinct from the furan-pyrrolidine scaffold. nih.gov Further research would be necessary to determine if this specific compound class interacts with S1P receptors.
In Vitro Antioxidant Activity Assessments
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The pyrrolidine and furan rings are present in various compounds that have been evaluated for their antioxidant properties. researchgate.netijabbr.comfrontiersin.org
Radical Scavenging Capacity (e.g., DPPH, ABTS assays)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common methods to evaluate the radical scavenging ability of compounds. Studies on 3-pyrroline-2-ones, which are derivatives of pyrrolidinone, have shown some radical scavenging activity. nih.govrsc.org For example, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b ) was identified as a promising radical scavenger in a DPPH assay, although its activity was lower than the reference antioxidant, quercetin. nih.govrsc.org Other pyrrolidin-2-one derivatives have also demonstrated moderate to potent antioxidant activity in DPPH assays. researchgate.net Similarly, various 2-pyrazoline (B94618) derivatives have shown good free radical scavenging activity in DPPH, nitric oxide, and superoxide (B77818) radical scavenging assays. researchgate.net
Superoxide Dismutase (SOD) Activity Modulation
Superoxide dismutase (SOD) is an enzyme that plays a crucial role in the antioxidant defense system by catalyzing the dismutation of superoxide radicals. There is currently no specific information available in the searched literature regarding the modulation of SOD activity by this compound or its direct analogs.
Antimicrobial Activity Evaluation in Bacterial and Fungal Strains
The search for new antimicrobial agents is a critical area of research. Both pyrrolidine and furan moieties are found in compounds with reported antimicrobial properties. ijabbr.comresearchgate.netnih.govnih.govcarta-evidence.orgbiointerfaceresearch.com
Several studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, certain pyrrolidine-2,5-dione derivatives have shown moderate to low antimicrobial activities against various bacteria and yeasts. nih.gov Thiazole-based pyrrolidine derivatives have also been synthesized and evaluated, with some compounds showing selective activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com Furthermore, pyrrolidine-derived thiosemicarbazones have been investigated as potential antimicrobial agents. nih.govrsc.org
Furan derivatives have also demonstrated a broad spectrum of antimicrobial activity. ijabbr.com For example, 2-(2-Nitrovinyl) furan exhibited significant inhibitory activity against Salmonella typhimurium, Cercospora cucurbitarum, Fusarium solani, and Candida albicans, and high inhibition rates against Pseudomonas aeruginosa and Staphylococcus aureus. carta-evidence.org Thiazolo[4,5-b]pyridin-2-ones, which contain a condensed heterocyclic system, have also shown promising antimicrobial activity, particularly against Gram-negative bacteria. mdpi.com
| Compound/Derivative Class | Tested Organisms | Observed Activity |
| Pyrrolidine-2,5-diones | Bacteria and Yeasts | Moderate to low activity (MICs = 16-256 μg/mL). nih.gov |
| Thiazole-based pyrrolidines | S. aureus, B. cereus, E. coli, S. typhimurium | Selective inhibition of Gram-positive bacteria. biointerfaceresearch.com |
| 2-(2-Nitrovinyl) furan | S. typhimurium, C. cucurbitarum, F. solani, C. albicans, P. aeruginosa, S. aureus, E. coli | Complete to high inhibition against various bacteria and fungi. carta-evidence.org |
| Thiazolo[4,5-b]pyridin-2-ones | Gram-positive and Gram-negative bacteria, Fungi | Significant activity against Gram-negative microorganisms (MIC up to 0.21 μM). mdpi.com |
Antiproliferative Activity on Isolated Cancer Cell Lines (In Vitro Assays)
The pyrrolidine and furan scaffolds are present in many compounds that have been investigated for their antiproliferative effects on cancer cells. researchgate.netmdpi.comnih.govmdpi.comresearchgate.netrsc.orgpharaohacademy.com
Various pyrrolidine derivatives have shown potential as anticancer agents. For example, some spiro-pyrrolidine derivatives have exhibited significant antiproliferative activity against human cervical cancer (HeLa) and mouse colon cancer (CT26) cell lines, with some compounds showing higher potency than the standard drug cisplatin. mdpi.com Another study on pyrrolidine derivatives showed antiproliferative effects on the DLD-1 colon cancer cell line. researchgate.net Additionally, derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have been synthesized and evaluated for their anticancer activity against human A549 lung epithelial cells, with some azole derivatives showing significant viability reduction. mdpi.com
| Compound/Derivative Class | Cell Line(s) | Key Findings |
| Benzofuran Spiro-2-Pyrrolidine Derivatives | HeLa, CT26 | 4c : IC50 = 10.26 ± 0.87 µM (HeLa); 4s : IC50 = 5.28 ± 0.72 µM (CT26). mdpi.com |
| Pyrrolidine Derivatives | DLD-1 (colon cancer) | Demonstrated antiproliferative effects. researchgate.net |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (lung cancer) | Azole derivatives reduced cell viability to 28.0% and 29.6%. mdpi.com |
| 3-(Pyrid-2-yl)-pyrazolines | Multiple human tumor cell lines | Lead compound showed sub-micromolar activity. rsc.org |
Use of this compound as a Chemical Probe for Investigating Enzyme Interactions and Metabolic Pathways
While specific studies on the use of this compound as a chemical probe are not extensively documented, the broader class of substituted pyrrolidines has been employed to investigate and modulate enzyme activity. For instance, pyrrolidine-based structures are recognized as pharmacophores for β-N-acetylhexosaminidase (HexNAcase) inhibitors, where the pyrrolidine core mimics the transition state of the enzymatic reaction. nih.gov
In one study, a chiral pyrrolidine-substituted imidazolium (B1220033) salt was shown to be an effective activator of Burkholderia cepacia lipase. researchgate.net This suggests that the pyrrolidine moiety can directly interact with enzyme proteins, leading to modifications in their reactivity. researchgate.net Such findings highlight the potential of pyrrolidine derivatives to serve as chemical tools for probing enzyme mechanisms.
Structure-Activity Relationship (SAR) Derivation from In Vitro Biological Data
The biological activity of pyrrolidine-furan hybrids is significantly influenced by the nature and position of substituents on both heterocyclic rings. Structure-activity relationship (SAR) studies on analogs provide valuable insights into the structural requirements for specific biological targets.
A notable example comes from the development of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2 (Stimulation-2) receptor, a target for treating graft-versus-host disease. nih.govnih.gov Systematic modifications of a lead compound, iST2-1, have elucidated key SAR principles.
For instance, substitutions on the pyrrolidine ring have been shown to modulate inhibitory activity. The introduction of various groups at different positions has led to compounds with improved potency. The table below summarizes the in vitro inhibitory activity of several analogs against the ST2/IL-33 interaction, as determined by a biochemical AlphaLISA assay. nih.gov
| Compound | Substitution on Pyrrolidine Ring | IC50 (µM) |
| 3c | 4-(dimethylamino)phenyl | ~7 |
| 4a | 4-pyrrolidinophenyl | ~6 |
| 4c | 3-pyrrolidinophenyl | ~5 |
| 9b | 3-(dimethylamino)phenyl | ~7 |
| 14b | di-substituted A-ring | <10 |
| 19b (S-form) | di-substituted A-ring | <10 |
| 19d (S-form) | di-substituted A-ring | <10 |
This table is generated based on data from a study on 1-(Furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors and showcases the impact of substitutions on inhibitory concentration (IC50). The compounds listed are analogs of this compound. nih.gov
The data indicate that hydrophobic groups at the 4-position of the B-ring generally lead to slightly lower IC50 values than those at the 3-position in certain assays. nih.gov Furthermore, the stereochemistry of the substituents can play a crucial role, with the S-enantiomers of some compounds being more effective than their R-counterparts. nih.gov
In another context, the substitution pattern on the pyrrolidine-2,5-dione scaffold has been shown to be critical for anticonvulsant activity. nih.gov For example, 3-benzhydryl and 3-isopropyl derivatives were found to be most effective in the subcutaneous pentylenetetrazole (scPTZ) test, while 3-methyl and unsubstituted derivatives showed better activity in the maximal electroshock (MES) test. nih.gov
The following table presents data on the inhibition of β-N-acetylhexosaminidases by pyrrolidine analogues of pochonicine, highlighting the importance of the N-acetylamino group and the specific configuration of the pyrrolidine ring for potent inhibition. nih.gov
| Compound Configuration | Enzyme Source | IC50 (µM) |
| DMDP | Human placenta | 1.8 |
| Bovine kidney | 0.9 | |
| Pochonicine (1) | Human placenta | 0.8 |
| Bovine kidney | 0.4 |
This table illustrates the inhibitory potency (IC50) of specific pyrrolidine analogue configurations against β-N-acetylhexosaminidases from different sources. DMDP stands for 2,5-dideoxy-2,5-imino-d-mannitol. nih.gov
These examples underscore the importance of systematic structural modifications in elucidating the SAR of pyrrolidine-containing compounds and in the design of potent and selective modulators of biological targets.
Future Research Directions for 3 5 Methylfuran 2 Yl Pyrrolidine in Academic Chemical Sciences
Development of Novel and Efficient Synthetic Routes for Stereochemically Defined Analogs
Currently, there are no published synthetic routes for 3-(5-Methylfuran-2-yl)pyrrolidine. Future research would need to first establish a reliable and efficient method for its synthesis. Key considerations for academic research in this area would include:
Stereoselectivity: The pyrrolidine (B122466) ring contains a stereocenter at the 3-position. The development of asymmetric synthetic methods to obtain enantiomerically pure (R)- and (S)-3-(5-methylfuran-2-yl)pyrrolidine would be crucial, as different stereoisomers often exhibit distinct biological activities.
Starting Materials: Investigation into readily available and cost-effective starting materials would be a primary focus. Potential strategies could involve the functionalization of proline derivatives or the cyclization of acyclic precursors containing the furan (B31954) moiety.
Catalysis: The exploration of metal-catalyzed cross-coupling reactions or organocatalytic methods could provide efficient and elegant pathways to construct the key carbon-carbon bond between the furan and pyrrolidine rings.
Advanced Mechanistic Characterization of Novel Reactions through Spectroscopic and Computational Integration
Once synthetic routes are established, a thorough mechanistic understanding of the key bond-forming reactions would be a significant area for academic inquiry. This would involve:
Spectroscopic Analysis: The use of in-situ spectroscopic techniques, such as NMR spectroscopy and mass spectrometry, to identify reaction intermediates and transition states.
Computational Modeling: Density functional theory (DFT) calculations could be employed to model reaction pathways, calculate activation energies, and rationalize observed stereochemical outcomes. This integration of experimental and computational data would provide a deep understanding of the reaction mechanism.
Identification of Underexplored Biological Targets and Polypharmacological Profiling
With the compound in hand, the next logical step would be to investigate its biological properties. The structural alerts within this compound, namely the pyrrolidine and methylfuran motifs, suggest potential interactions with a variety of biological targets. A rational approach to identifying these targets would include:
In Silico Screening: Computational docking studies against a panel of known biological targets could help prioritize experimental screening efforts.
Phenotypic Screening: Testing the compound in various cell-based assays could reveal unexpected biological activities and provide clues to its mechanism of action.
Polypharmacology: Given that many small molecules interact with multiple targets, a comprehensive profiling of this compound against a broad range of receptors, enzymes, and ion channels would be essential to understand its full pharmacological potential.
Design and Synthesis of Molecular Probes for Deeper Biological System Interrogation
Should initial biological screening identify a promising target, the development of molecular probes based on the this compound scaffold would be a valuable research direction. This would involve:
Affinity and Selectivity: The design and synthesis of analogs with optimized binding affinity and selectivity for the target of interest.
Labeling: The incorporation of reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments in biological systems. These probes would be instrumental in studying the localization and interaction of the target protein in its native environment.
Creation of Targeted Chemical Libraries Based on the this compound Scaffold for High-Throughput Screening
If the this compound scaffold demonstrates promising "drug-like" properties, the creation of a targeted chemical library would be a logical progression for academic and industrial research. This would involve:
Diversity-Oriented Synthesis: The development of synthetic routes that allow for the rapid generation of a diverse set of analogs with variations at multiple positions on both the pyrrolidine and furan rings.
High-Throughput Screening (HTS): The screening of this library against a wide range of biological targets to identify "hit" compounds with potential for further development as therapeutic agents. The design of such libraries would focus on producing compounds with favorable physicochemical properties for drug discovery.
Q & A
Q. What are the established synthetic routes for 3-(5-Methylfuran-2-yl)pyrrolidine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling reactions between pyrrolidine derivatives and functionalized furan precursors. For example, in the preparation of pyrazoline-based sensors, this compound was incorporated via a multi-step synthesis involving palladium-catalyzed cross-coupling or nucleophilic substitution reactions . Key optimization parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
A comparative analysis of reaction conditions from literature is summarized below:
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temp | 60–80°C | +15–20% | |
| Catalyst Loading | 2–5 mol% Pd | +25% | |
| Reaction Time | 12–24 hrs | Minimal gain post 18 hrs |
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer: A combination of spectroscopic and crystallographic methods is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. For instance, the furan proton signals typically appear at δ 6.1–6.3 ppm, while pyrrolidine protons resonate at δ 2.5–3.5 ppm .
- IR Spectroscopy : Stretching frequencies for C-O (furan) and N-H (pyrrolidine) bonds are observed at 1600–1650 cm⁻¹ and 3300–3400 cm⁻¹, respectively .
- X-ray Crystallography : Resolves stereochemical ambiguities. A recent study reported a dihedral angle of 12.5° between the furan and pyrrolidine rings, confirming spatial orientation .
- Elemental Analysis : Validates molecular formula (e.g., C₁₀H₁₃NO requires C 72.69%, H 7.88%, N 8.48%) .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
Methodological Answer: Stability is influenced by environmental factors:
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Lyophilization is recommended for long-term storage .
- Light Sensitivity : Protect from UV exposure using amber glassware.
- pH Control : Avoid strongly acidic conditions (pH < 3) to prevent ring-opening reactions. Neutral buffers (pH 6–8) are ideal for aqueous solutions .
Advanced Research Questions
Q. How is this compound utilized in pharmacological studies, particularly in receptor antagonism?
Methodological Answer: The compound’s furan-pyrrolidine scaffold shows affinity for adenosine receptors. In a recent study, it was integrated into a dual A₁/A₂A receptor antagonist (Fig. 1C in ). Key steps for pharmacological profiling include:
- In vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]ZM241385) to measure IC₅₀ values.
- Selectivity Screening : Test against related receptors (e.g., dopamine D₂, serotonin 5-HT₃) to rule off-target effects.
- Molecular Docking : Employ AutoDock Vina to model interactions with receptor active sites, focusing on hydrogen bonding with His264 (A₂A receptor) .
Q. What computational approaches validate the structural and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps (e.g., 4.2 eV for the parent compound) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 12% H-bonding, 58% van der Waals contacts in crystal packing) .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions, guiding derivatization strategies.
Q. How should researchers address contradictions in spectroscopic or crystallographic data across studies?
Methodological Answer: Discrepancies often arise from synthetic impurities or experimental conditions. A systematic approach includes:
- Repetition Under Controlled Conditions : Re-synthesize the compound using standardized protocols (e.g., anhydrous solvents, inert atmosphere) .
- High-Resolution Techniques : Use LC-MS or HR-XRD to rule out polymorphic variations .
- Cross-Validation with DFT : Compare experimental IR/NMR data with simulated spectra (e.g., Gaussian 16 software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
